molecular formula C8H16N2O3 B3375610 2-[(2-Amino-3-methylbutanoyl)amino]propanoic acid CAS No. 1115-74-8

2-[(2-Amino-3-methylbutanoyl)amino]propanoic acid

Cat. No. B3375610
CAS RN: 1115-74-8
M. Wt: 188.22 g/mol
InChI Key: HSRXSKHRSXRCFC-UHFFFAOYSA-N
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Description

2-[(2-Amino-3-methylbutanoyl)amino]propanoic acid , also known as (2S)-2-amino-3-methylbutanoic acid , is an α-amino acid . It belongs to the class of branched-chain amino acids (BCAAs) . BCAAs play essential roles in protein synthesis, energy metabolism, and regulation of gene expression .


Molecular Structure Analysis

The molecular formula of 2-[(2-Amino-3-methylbutanoyl)amino]propanoic acid is C9H12N2O2 . Its structure consists of a central carbon (α-carbon) bonded to an amino group, a carboxyl group, and a methyl group. The branched side chain contributes to its unique properties .

Mechanism of Action

The primary function of 2-[(2-Amino-3-methylbutanoyl)amino]propanoic acid lies in its incorporation into proteins during translation. As a BCAA, it serves as a substrate for protein synthesis and contributes to muscle growth, immune function, and neurotransmitter synthesis. Additionally, BCAAs play a role in energy production and can be metabolized in various tissues .

properties

IUPAC Name

2-[(2-amino-3-methylbutanoyl)amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O3/c1-4(2)6(9)7(11)10-5(3)8(12)13/h4-6H,9H2,1-3H3,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSRXSKHRSXRCFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(C)C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50319114
Record name Valylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50319114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-Amino-3-methylbutanoyl)amino]propanoic acid

CAS RN

1115-74-8
Record name NSC339920
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=339920
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Valylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50319114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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